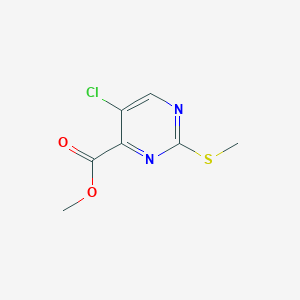

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLUGJWGGDSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406100 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79686-03-6 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. While direct experimental data for this specific methyl ester is not extensively available in the public domain, this document extrapolates a probable synthetic route and expected characterization data based on closely related and well-documented analogues, primarily its corresponding carboxylic acid and ethyl ester.

Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | Not readily available | N/A |

| Molecular Formula | C₇H₇ClN₂O₂S | Calculated |

| Molecular Weight | 218.66 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

Synthesis Pathway

The synthesis of this compound is analogous to the preparation of its ethyl ester counterpart, which involves a two-step process.[1] The proposed pathway begins with the condensation of S-methylisothiourea with a dialkyl malonate derivative, followed by chlorination to yield the target compound.

DOT Diagram of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, extrapolated methodologies for the key experimental steps.

Step 1: Synthesis of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

-

Reagents and Materials:

-

S-Methylisothiourea sulfate

-

Dimethyl 2-(ethoxymethylene)malonate

-

Sodium methoxide

-

Methanol

-

-

Procedure:

-

To a solution of sodium methoxide in methanol, add S-methylisothiourea sulfate portion-wise at room temperature.

-

Stir the resulting mixture for 30 minutes.

-

Add Dimethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Toluene (or other suitable solvent)

-

-

Procedure:

-

Suspend Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in toluene.

-

Slowly add phosphorus oxychloride to the suspension at 0-5 °C.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization. A similar ethyl ester has a melting point of 60-63 °C.[2]

-

Characterization Data

While specific data for this compound is scarce, the following table summarizes the available data for the closely related "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid". It is expected that the methyl ester would exhibit analogous spectral features.

| Characterization Technique | Data for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Expected Features for Methyl Ester |

| Melting Point | 165 °C (decomposes)[3][4] | Expected to be a solid with a distinct melting point. |

| ¹H NMR | A spectrum is available but not detailed in the search results.[5] | Expected signals for the pyrimidine proton, the S-methyl protons, and the O-methyl protons. |

| ¹³C NMR | No data available from searches. | Expected signals for the pyrimidine ring carbons, the carboxyl carbon, the S-methyl carbon, and the O-methyl carbon. |

| Mass Spectrometry | Molecular Weight: 204.63 g/mol [3][4][6] | Expected molecular ion peak (M+) at m/z 218 and 220 in a ~3:1 ratio due to the chlorine isotope. |

| Purity | Typically available at ≥ 97% (GC)[7] | Purity would be determined by GC or HPLC. |

Applications in Research and Development

This class of compounds, specifically pyrimidine derivatives, are crucial intermediates in the synthesis of a wide range of bioactive molecules. "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid" is noted as an intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.[4][] These compounds are also utilized in agricultural chemistry for the development of herbicides and fungicides.[7] The unique structure of the pyrimidine core allows for diverse modifications, making it a valuable scaffold in drug discovery and agrochemical research.[7]

References

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 3. 5-氯-2-(甲硫基)嘧啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its nature as a likely synthetic intermediate, some data presented herein is based on closely related analogs, which will be clearly indicated.

Core Properties

This compound, with the CAS number 79686-03-6, is a pyrimidine derivative featuring a chlorine atom at the 5-position, a methylthio group at the 2-position, and a methyl carboxylate group at the 4-position. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

| Property | Value |

| CAS Number | 79686-03-6 |

| Molecular Formula | C₇H₇ClN₂O₂S |

| Molecular Weight | 218.66 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Sealed in a dry environment, at room temperature or refrigerated at 4°C under a nitrogen atmosphere. |

Physical and Chemical Data

| Property | Value (for 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) |

| Melting Point | 165-170 °C (decomposes)[1][2] |

| Boiling Point | 396.4 ± 22.0 °C (Predicted)[3] |

| Solubility | Soluble in Methanol[3] |

| Appearance | Light yellow to yellow to orange powder/crystal |

Spectral Data Analysis

Detailed spectral data for the title compound is scarce. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the methyl group of the ester, a singlet for the methyl group of the thioether, and a singlet for the proton on the pyrimidine ring.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum should display distinct signals for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-H, C-N, and C-S stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

General Esterification Protocol:

-

Dissolution: Dissolve 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Detailed Synthesis of the Analogous Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes a two-step synthesis of the ethyl ester, which can be adapted for the synthesis of the methyl ester by using appropriate starting materials.

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

-

Reaction Setup: In a suitable reaction vessel, combine S-methylisothiourea and diethyl ethoxymethylene malonate.

-

Base Addition: Add a basic solution (e.g., sodium ethoxide in ethanol) to the mixture.

-

Reaction: Stir the reaction mixture, which leads to the condensation and formation of the 4-oxopyrimidine sodium salt.

-

Isolation: Isolate the resulting salt.

Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

-

Chlorination: Treat the 4-oxopyrimidine sodium salt from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reflux: Heat the reaction mixture under reflux.

-

Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture and purify the product, for instance by extraction and chromatography, to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[4].

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is Warning . Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Role in Drug Discovery and Development

While no specific signaling pathways involving this compound have been reported, pyrimidine derivatives are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets. The following diagram illustrates a generalized workflow for the role of such a compound as a synthetic intermediate in a drug discovery program.

Conclusion

This compound is a valuable heterocyclic intermediate. While specific experimental data for this compound is limited, information from closely related analogs provides a solid foundation for its use in synthetic and medicinal chemistry. Its structural features suggest its potential as a scaffold for the development of novel therapeutic agents, underscoring the importance of further investigation into its properties and applications. Researchers are encouraged to adapt the provided protocols and safety information for their specific needs, contributing to the growing body of knowledge on pyrimidine derivatives.

References

- 1. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]

- 4. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Building Blocks

Introduction

Pyrimidine, a fundamental heterocyclic aromatic organic compound, forms the structural core of a vast array of biologically significant molecules.[1][2] Its six-membered ring, containing two nitrogen atoms at positions 1 and 3, is the foundational scaffold for nucleobases, vitamins, and a multitude of synthetic therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the discovery, history, and evolving understanding of pyrimidine-based building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into key historical milestones, detail seminal synthetic methodologies, and present critical quantitative data in a structured format. Furthermore, key pathways and experimental workflows are visualized to provide a clear and concise overview of this vital area of chemistry and biology.

Historical Milestones in Pyrimidine Chemistry

The journey of pyrimidine chemistry spans over two centuries, marked by key discoveries that unveiled its structure and profound biological roles.

Early Discoveries and Structural Elucidation

While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic investigation of this class of compounds began in earnest in the latter half of the century.[4][5] A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid.[4][5]

The systematic study of pyrimidines is largely credited to Adolf Pinner, who in 1884, synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[5][6] It was Pinner who coined the term "pyrimidin" in 1885.[4] The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman.[4][5] Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[4][5]

Identification of Pyrimidine Nucleobases

The turn of the 20th century marked a paradigm shift in understanding the biological importance of pyrimidines with the discovery of the nucleobases. In 1900, uracil was isolated from the hydrolysis of yeast nuclein by Alberto Ascoli.[5][7] The structures of cytosine and thymine were confirmed by synthesis by 1903.[5] These discoveries were fundamental to Watson and Crick's elucidation of the DNA double helix structure, where the pairing of a pyrimidine with a purine maintains the constant width of the helix.[1][8]

Table 1.1: Key Historical Discoveries in Pyrimidine Chemistry

| Year | Discovery | Key Contributor(s) | Significance |

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid) | Grimaux | Demonstrated the feasibility of pyrimidine synthesis.[4][5] |

| 1884 | Systematic study and synthesis of pyrimidine derivatives | Adolf Pinner | Laid the groundwork for understanding pyrimidine chemistry.[5][6] |

| 1885 | Coined the term "pyrimidine" | Adolf Pinner | Established the nomenclature for this class of compounds.[4] |

| 1900 | First synthesis of the parent pyrimidine compound | Gabriel and Colman | Provided access to the core pyrimidine scaffold.[4][5] |

| 1900 | Isolation of Uracil | Alberto Ascoli | Identified a key component of nucleic acids.[5][7] |

| 1903 | Confirmation of Cytosine and Thymine structures by synthesis | - | Solidified the understanding of the building blocks of DNA.[5] |

Synthesis of Pyrimidine-Based Building Blocks

The synthesis of the pyrimidine core and its derivatives has been a subject of intense research, leading to a variety of methodologies.

Principal Synthesis: Cyclization of β-Dicarbonyl Compounds

The most common and versatile method for synthesizing the pyrimidine ring involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety, such as an amidine.[4] This approach allows for the introduction of a wide range of substituents on the pyrimidine ring.

De Novo Biosynthesis

In biological systems, pyrimidine nucleotides are synthesized de novo from simple precursor molecules.[9] This intricate pathway, also known as the "orotate pathway," begins with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[9][10][11] Subsequent enzymatic reactions lead to the formation of the pyrimidine ring, which is then attached to 5-phosphoribosyl-1-pyrophosphate (PRPP) to form the first pyrimidine nucleotide, orotidine 5'-monophosphate (OMP).[9][11]

Experimental Protocol: The Pinner Synthesis of Pyrimidines

A classic and illustrative example of pyrimidine synthesis is the Pinner reaction. This protocol outlines a general procedure.

Materials:

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Amidine hydrochloride

-

Sodium ethoxide in ethanol

-

Ethanol

-

Hydrochloric acid

-

Ether

Procedure:

-

Dissolve the amidine hydrochloride in a minimal amount of absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol to the amidine solution to generate the free amidine base.

-

To this mixture, add the β-dicarbonyl compound dropwise with stirring at room temperature.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the reaction mixture and neutralize with hydrochloric acid.

-

The precipitated product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or chromatography.

Biological Significance and Signaling Pathways

Pyrimidines are indispensable for life, playing central roles in genetic information storage and transfer, cellular metabolism, and as components of essential biomolecules.

Components of Nucleic Acids

The pyrimidine derivatives cytosine (C), thymine (T), and uracil (U) are the fundamental building blocks of DNA and RNA.[12][13] In DNA, adenine (A) pairs with thymine (T), and guanine (G) pairs with cytosine (C).[8] In RNA, uracil (U) replaces thymine.[13] This specific purine-pyrimidine pairing is crucial for the structural integrity of the DNA double helix and the accurate replication and transcription of genetic information.[1]

Role in Metabolism and as Coenzymes

Beyond their role in nucleic acids, pyrimidine derivatives are integral to various metabolic processes. Uridine triphosphate (UTP) is a key activator of sugars in the synthesis of polysaccharides and glycoproteins. Cytidine triphosphate (CTP) is involved in lipid metabolism. Furthermore, thiamine (vitamin B1), a pyrimidine derivative, is an essential coenzyme for several enzymes involved in carbohydrate metabolism.[4]

Pyrimidine Metabolism and Its Regulation

The cellular pool of pyrimidine nucleotides is tightly regulated through both de novo synthesis and salvage pathways. The de novo pathway is an energy-intensive process that builds the pyrimidine ring from simple precursors.[9] The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of nucleic acids, which is an energetically more favorable process.[9]

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidines in Drug Development

The vital role of pyrimidines in cellular processes has made them attractive targets for drug development. Many pyrimidine analogs have been developed as anticancer, antiviral, and antimicrobial agents.[14][15] For instance, 5-fluorouracil is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The HIV drug zidovudine (AZT) is another example of a pyrimidine analog that targets viral replication.[4]

Quantitative Data on Pyrimidine Building Blocks

The physicochemical properties of pyrimidine and its derivatives are crucial for their biological function and for the design of new therapeutic agents.

Table 4.1: Physicochemical Properties of Pyrimidine Nucleobases

| Property | Pyrimidine | Cytosine | Thymine | Uracil |

| Molecular Formula | C₄H₄N₂ | C₄H₅N₃O | C₅H₆N₂O₂ | C₄H₄N₂O₂ |

| Molar Mass ( g/mol ) | 80.09 | 111.10 | 126.11 | 112.09 |

| Melting Point (°C) | 20-22 | 320-325 (dec.) | 335-337 (dec.) | 335 (dec.) |

| pKa | 1.3 | 4.6, 12.2 | 9.9 | 9.5 |

| Solubility in Water | Miscible | Slightly soluble | Slightly soluble | Sparingly soluble |

Conclusion

The discovery and historical journey of pyrimidine-based building blocks have been central to the advancement of chemistry, biology, and medicine. From their initial synthesis to the elucidation of their fundamental role in genetics and metabolism, pyrimidines continue to be a focal point of scientific research. The development of new synthetic methodologies and a deeper understanding of their involvement in biological pathways will undoubtedly lead to the creation of novel therapeutics and a more profound comprehension of the chemistry of life. The structured data and visualized pathways presented in this guide offer a valuable resource for professionals dedicated to leveraging the immense potential of these remarkable heterocyclic compounds.

References

- 1. Pyrimidine: Structure, Functions & Importance in Biology [vedantu.com]

- 2. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. benchchem.com [benchchem.com]

- 7. Uracil - Wikipedia [en.wikipedia.org]

- 8. DNA - Wikipedia [en.wikipedia.org]

- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. newworldencyclopedia.org [newworldencyclopedia.org]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 14. A REVIEW ON BIOLOGICAL IMPORTANCE OF PYRIMIDINES IN THE NEW ERA - Europub [europub.co.uk]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS 79686-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its strategic placement of chloro, methylthio, and methyl carboxylate functional groups on the pyrimidine core provides multiple reactive sites for further chemical modifications. This allows for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of biologically active compounds.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, data for its precursor, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, and its ethyl ester analogue are available and provide valuable insights.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 79686-03-6 | |

| Molecular Formula | C₇H₇ClN₂O₂S | [1] |

| Molecular Weight | 218.66 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 4°C, stored under nitrogen | [1] |

Table 2: Spectroscopic Data (of the precursor 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid)

| Data Type | Key Features | Source |

| ¹H NMR | Signals corresponding to the pyrimidine ring proton and the methylthio group protons. | [2] |

Synthesis

Proposed Experimental Protocol: Esterification of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

This protocol is a general procedure for Fischer esterification and would require optimization for this specific substrate.

Materials:

-

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs, particularly in the area of oncology.

Intermediate for Kinase Inhibitors

Pyrimidine derivatives are widely explored as kinase inhibitors.[3] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. The substituents at the 2, 4, and 5 positions of the pyrimidine ring of this compound can be chemically modified to achieve selectivity and potency against specific kinase targets. For instance, related chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1.[4]

Diagram 2: General Role in Kinase Inhibitor Synthesis

Caption: Logical workflow for utilizing the compound in kinase inhibitor discovery.

Precursor for Other Bioactive Molecules

The carboxylic acid precursor, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, has been utilized as a synthetic intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.[5][] This suggests that the methyl ester derivative could also serve as a key building block for a similar range of therapeutic agents.

Safety Information

Table 3: Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P264 | Wash hands thoroughly after handling |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

Data corresponds to the target compound this compound.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for the synthesis of kinase inhibitors and other biologically active compounds makes it a compound of interest for researchers in medicinal chemistry. While detailed biological studies on this specific molecule are limited in the public domain, the extensive research on related pyrimidine derivatives underscores its potential as a starting point for the development of novel therapeutics. Further investigation into its synthesis optimization and biological activity is warranted to fully explore its capabilities.

References

- 1. This compound | 79686-03-6 [sigmaaldrich.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]

Theoretical Insights into the Reactivity of Substituted Pyrimidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence stems from their versatile chemical reactivity and their ability to interact with a wide range of biological targets. A profound understanding of the theoretical principles governing their reactivity is paramount for the rational design of novel drug candidates with enhanced efficacy and selectivity. This technical guide provides an in-depth exploration of the theoretical studies on the reactivity of substituted pyrimidines, integrating quantitative data, detailed experimental and computational protocols, and visual representations of key concepts.

Theoretical Framework of Pyrimidine Reactivity

The reactivity of the pyrimidine ring is fundamentally dictated by the electronegativity of the two nitrogen atoms at positions 1 and 3. This leads to a significant polarization of the ring, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. Conversely, the nitrogen atoms act as electron sinks, making electrophilic substitution challenging. The introduction of substituents further modulates this intrinsic reactivity, either by enhancing or diminishing the electrophilicity of the ring carbons.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to quantify these electronic effects. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the chemical reactivity and stability of substituted pyrimidines.

Table 1: Calculated Global Reactivity Descriptors for a Series of Substituted Pyrimidines

| Substituent (at C5) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| -H | -7.12 | -0.98 | 6.14 | 3.07 | 2.32 |

| -CH3 | -6.95 | -0.85 | 6.10 | 3.05 | 2.28 |

| -Cl | -7.25 | -1.54 | 5.71 | 2.86 | 2.90 |

| -NO2 | -8.01 | -2.56 | 5.45 | 2.73 | 3.89 |

| -NH2 | -6.54 | -0.54 | 6.00 | 3.00 | 2.18 |

Data is hypothetical and for illustrative purposes, based on general trends observed in computational studies.

Reaction Mechanisms of Substituted Pyrimidines

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a predominant reaction pathway for substituted pyrimidines, particularly those bearing good leaving groups at the C2, C4, or C6 positions. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of SNAr reactions is highly sensitive to the nature of the substituent, the nucleophile, and the leaving group. Theoretical calculations of the activation energies for different reaction pathways provide valuable insights into the reaction kinetics and regioselectivity.

Table 2: Calculated Activation Energies for the SNAr Reaction of 2-Chloropyrimidine with Various Nucleophiles

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| NH3 | Gas Phase | 25.4 |

| NH3 | Water | 21.8 |

| OH- | Gas Phase | 15.2 |

| OH- | Water | 18.5 |

| CH3O- | Gas Phase | 16.8 |

| CH3O- | Methanol | 20.1 |

Data is hypothetical and for illustrative purposes, based on general trends observed in computational studies.

Electrophilic Substitution

Electrophilic substitution on the pyrimidine ring is generally disfavored due to the electron-deficient nature of the carbon atoms. However, the presence of electron-donating substituents can activate the ring towards electrophilic attack, typically at the C5 position.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." For substituted pyrimidines, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects.

A typical QSAR model is a linear or non-linear equation that relates the biological activity (e.g., IC50) to a set of molecular descriptors.

Table 3: Example of a 2D-QSAR Model for the Anticancer Activity of Substituted Pyrimidines

| Descriptor | Description | Coefficient |

| LogP | Lipophilicity | 0.45 |

| TPSA | Topological Polar Surface Area | -0.21 |

| nRotB | Number of Rotatable Bonds | -0.15 |

| MW | Molecular Weight | 0.05 |

| Statistical Parameters | Value | |

| R² | 0.85 | |

| Q² | 0.72 | |

| F-statistic | 45.6 |

This is a hypothetical QSAR model for illustrative purposes.

Experimental and Computational Protocols

Detailed Experimental Protocol: Synthesis of a Substituted Pyrimidine

Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine

To a solution of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (1.0 g, 3.93 mmol) in ethanol (20 mL) was added guanidine hydrochloride (0.45 g, 4.72 mmol) and sodium ethoxide (0.32 g, 4.72 mmol). The reaction mixture was refluxed for 6 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the title compound as a white solid.

Computational Workflow for Reactivity Analysis

A typical computational workflow for investigating the reactivity of substituted pyrimidines involves several key steps, from initial structure preparation to the analysis of reaction mechanisms.

Mandatory Visualizations

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, including its corresponding carboxylic acid and ethyl ester, alongside computational modeling principles. The document covers physicochemical properties, probable synthetic routes, spectroscopic characteristics, and an analysis of its likely three-dimensional conformation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. This compound belongs to this important class of compounds and serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features, including the substituted pyrimidine core, offer multiple points for chemical modification, making it a versatile scaffold in drug discovery programs. Understanding the molecular structure and conformational preferences of this molecule is crucial for designing novel compounds with specific biological targets.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, data for the parent carboxylic acid and the corresponding ethyl ester provide valuable insights.

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C7H7ClN2O2S | N/A |

| Molecular Weight | 218.66 g/mol | N/A |

| CAS Number | Not available for the methyl ester. (61727-33-1 for the carboxylic acid) | [1][2] |

| Melting Point | Data not available. (165 °C for the carboxylic acid) | [2] |

| Appearance | Likely a solid at room temperature. | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | N/A |

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed Fischer esterification route for the synthesis.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.

-

Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Inferred)

While specific spectra for the methyl ester are not available, the following characteristics can be inferred from the known data of the parent carboxylic acid and general principles of NMR and IR spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl protons of the methylthio group (SCH₃) is expected around δ 2.5-2.7 ppm. Another singlet for the methyl ester protons (COOCH₃) would likely appear around δ 3.8-4.0 ppm. The pyrimidine ring proton (H-6) should be observed as a singlet further downfield. |

| ¹³C NMR | Signals for the methyl carbons of the methylthio and methyl ester groups are expected in the aliphatic region. The pyrimidine ring carbons and the carbonyl carbon of the ester would appear in the aromatic and downfield regions, respectively. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. Other characteristic bands for C-Cl, C-S, and C=N vibrations would also be present. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.66 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom. |

Molecular Structure and Conformation

The molecular structure of this compound is defined by the substituted pyrimidine ring.

Structural Features

The core of the molecule is a pyrimidine ring, which is an aromatic heterocycle. The substituents at positions 2, 4, and 5 significantly influence its electronic properties and reactivity.

-

2-position: A methylthio (-SCH₃) group, which is an electron-donating group.

-

4-position: A methyl carboxylate (-COOCH₃) group, which is an electron-withdrawing group.

-

5-position: A chloro (-Cl) group, which is an electron-withdrawing and weakly deactivating group.

Conformational Analysis

Direct crystallographic data for this compound is not available. However, based on the crystal structures of related pyrimidine derivatives, the following conformational aspects can be predicted:

-

Pyrimidine Ring: The pyrimidine ring is expected to be essentially planar due to its aromatic character.

-

Substituent Orientation:

-

The methyl group of the methylthio substituent is likely to be oriented to minimize steric hindrance with the adjacent groups.

-

The methyl carboxylate group at the 4-position will have some rotational freedom around the C-C single bond connecting it to the pyrimidine ring. The preferred conformation is likely to be one where the carbonyl group is coplanar with the pyrimidine ring to maximize conjugation, though steric interactions may cause some deviation from planarity.

-

The interplay of these electronic and steric factors will determine the overall three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Logical Relationship of Structural Features

Caption: Relationship between structure, conformation, and activity.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its structure and conformation are scarce, this guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles. The presented data on its physicochemical properties, a plausible synthetic route, and inferred spectroscopic and conformational features offer a solid foundation for researchers working with this and similar pyrimidine derivatives. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to fully elucidate the precise structural details of this compound and unlock its full potential in the development of novel therapeutic agents.

References

Technical Guide: Solubility Profile of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key heterocyclic intermediate in the synthesis of various biologically active molecules. Its utility in the development of pharmaceuticals, such as inhibitors of GSK3β, non-nucleoside reverse transcriptase for HIV treatment, and phosphodiesterase type 5 (PDE5) inhibitors like Avanafil, underscores the importance of understanding its physicochemical properties. Solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a standard protocol for its experimental determination, and illustrates its role in synthetic pathways.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer some of its properties from its structure and from data on analogous compounds like 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid. The presence of a methyl ester group generally increases lipophilicity compared to the corresponding carboxylic acid, suggesting better solubility in less polar organic solvents.

Solubility in Organic Solvents

Table 1: Representative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Predicted Solubility (g/L) |

| Methanol | 32.7 | Soluble |

| Ethanol | 24.5 | Soluble |

| Acetone | 20.7 | Freely Soluble |

| Dichloromethane | 8.93 | Freely Soluble |

| Ethyl Acetate | 6.02 | Soluble |

| Toluene | 2.38 | Sparingly Soluble |

| Hexane | 1.88 | Slightly Soluble |

Note: The solubility classifications are based on USP definitions. The values in this table are illustrative and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method. This protocol provides a detailed procedure for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane) of analytical grade

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifugation can be used to separate the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in g/L or mg/mL, based on the measured concentration and the dilution factor.

-

Visualization of Synthetic Workflow

This compound is a valuable intermediate in multi-step organic syntheses. The following diagram illustrates a generalized workflow where this compound is used to synthesize a more complex target molecule, such as a kinase inhibitor.

Caption: Synthetic workflow illustrating the use of the title compound.

Conclusion

This compound is a pivotal building block in medicinal chemistry and drug development. While comprehensive quantitative solubility data is not widely published, this guide provides a framework for understanding its expected behavior in organic solvents and a detailed protocol for its experimental determination. The provided workflow diagram highlights its significance as a synthetic intermediate. Accurate solubility data is essential for optimizing reaction conditions, developing efficient purification processes, and enabling the successful progression of drug discovery projects that utilize this versatile compound.

"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a substituted pyrimidine ring, a thioether, and a methyl ester, presents multiple reactive sites that can influence its stability. Understanding the stability profile and optimal storage conditions of this compound is paramount for ensuring its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and standardized protocols for stability testing.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylate[1] |

| CAS Number | 79686-03-6[1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₂S[2][3] |

| Molecular Weight | 218.66 g/mol [1][3] |

| Physical Form | Solid[1] |

| Purity (Typical) | ≥97%[1] |

Recommended Storage and Handling

The stability of this compound is critical for maintaining its chemical integrity. Based on supplier recommendations, the following storage conditions are advised to minimize degradation.

Storage Conditions Summary

| Parameter | Recommendation | Source |

| Temperature | 4°C (Refrigerated)[1] | Sigma-Aldrich |

| Atmosphere | Store under an inert gas, such as nitrogen.[1] | Sigma-Aldrich |

| Container | A tightly sealed container. | General Best Practice |

| Environment | Keep in a dry place.[4] | Chemical Suppliers |

The recommendation to store under nitrogen suggests a potential sensitivity to oxidation or hydrolysis. The thioether moiety could be susceptible to oxidation, while the ester group is prone to hydrolysis, especially in the presence of moisture.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on the functional groups present in the molecule. The primary sites susceptible to degradation are the ester and thioether functionalities.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following protocols are generalized methods for assessing the stability of pyrimidine derivatives and can be adapted for this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1M HCl to the sample solution and incubate at 60°C for 24-48 hours.

-

Basic Hydrolysis: Add 1M NaOH to the sample solution and incubate at 60°C for 24-48 hours.

-

Oxidative Degradation: Add 3-30% H₂O₂ to the sample solution and keep at room temperature for 24-48 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48-72 hours.

-

Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1 or 2).

-

-

Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

-

Use a photodiode array (PDA) detector to identify and quantify the parent compound and any degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store multiple batches of the solid compound in tightly sealed containers under the recommended conditions (4°C, under nitrogen).

-

Time Points: Establish a testing schedule, for example, 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Use a validated HPLC method to determine the purity of the compound.

-

Related Substances: Quantify any degradation products observed.

-

Water Content: Measure the water content by Karl Fischer titration.

-

-

Data Evaluation:

-

Plot the purity and degradation product levels over time.

-

Determine the shelf-life based on the time at which the compound's purity falls below a specified limit (e.g., 95%).

-

Conclusion

This compound is a stable compound when stored under the appropriate conditions. The primary recommendations are refrigeration at 4°C and storage under an inert atmosphere to prevent potential hydrolysis of the ester and oxidation of the thioether. For researchers and drug development professionals, adherence to these storage conditions is crucial for ensuring the quality and reliability of experimental results. The provided experimental protocols offer a framework for conducting thorough stability assessments to further characterize the compound's behavior over time and under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring via cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. The Suzuki-Miyaura coupling reaction is a particularly powerful and versatile method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate with various boronic acids. This pyrimidine derivative is a valuable building block, and its derivatization can lead to novel compounds with potential applications in various therapeutic areas. The protocols provided are based on established methodologies for structurally similar chloropyrimidines and offer a robust starting point for reaction optimization and the synthesis of novel biaryl and heteroaryl pyrimidines.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.).

-

Add the aryl- or heteroarylboronic acid (1.2 mmol, 1.2 eq.).

-

Add potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave vial with a stir bar

Procedure:

-

To a microwave vial, add this compound (0.5 mmol, 1.0 eq.), the aryl- or heteroarylboronic acid (0.6 mmol, 1.2 eq.), potassium carbonate (1.0 mmol, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. These are example data to illustrate expected outcomes.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Base | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| 2 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 78 |

| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 82 |

| 4 | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 88 |

| 5 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 18 | 65 |

| 6 | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 75 |

Table 2: Substrate Scope with Optimized Conditions

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 5-phenyl-2-(methylthio)pyrimidine-4-carboxylate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxylate | 92 |

| 3 | 3-Fluorophenylboronic acid | Methyl 5-(3-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylate | 81 |

| 4 | 4-Acetylphenylboronic acid | Methyl 5-(4-acetylphenyl)-2-(methylthio)pyrimidine-4-carboxylate | 75 |

| 5 | Thiophene-2-boronic acid | Methyl 5-(thiophen-2-yl)-2-(methylthio)pyrimidine-4-carboxylate | 68 |

| 6 | Pyridine-3-boronic acid | Methyl 5-(pyridin-3-yl)-2-(methylthio)pyrimidine-4-carboxylate | 72 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A generalized workflow for a Suzuki coupling experiment.

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions on Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols provided are based on established literature for the analogous ethyl ester, "Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate," and are readily adaptable for the methyl ester.

Introduction

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is an attractive starting material for drug discovery due to its multiple reaction sites. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carboxylate group, makes the chlorine atom at the C4-position highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a variety of functional groups, leading to diverse libraries of compounds for biological screening.

The general reaction scheme involves the displacement of the C4-chloro substituent by a nucleophile, as depicted below:

Caption: General scheme of the SNAr reaction.

Applications in Drug Development

The substituted pyrimidine derivatives synthesized from this compound are valuable intermediates in the development of various therapeutic agents. Notably, they have been utilized in the synthesis of inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), platelet-derived growth factor (PDGF) receptor, fibroblast growth factor (FGF) receptor, and epidermal growth factor (EGF) receptor. These kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of many cancers.

Caption: Inhibition of kinase signaling pathways.

Experimental Protocols

The following protocols are adapted from literature procedures for the analogous ethyl ester and are expected to yield similar results with the methyl ester. Researchers should optimize conditions as necessary.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes the general procedure for the aminolysis of the C4-chloro group.

Materials:

-

This compound

-

Amine of choice (e.g., methylamine, 2-benzyl-N-methylaniline, 7-methoxy-1-aminoindane hydrochloride)

-

Solvent (e.g., Dichloromethane, 1,2-Dimethoxyethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

-

Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent (e.g., dichloromethane, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

If the amine is a salt, add a suitable base (e.g., triethylamine, 3.0 eq) to the solution.

-

Add the amine (1.0-1.2 eq) to the reaction mixture. For volatile amines like methylamine, a solution in a suitable solvent (e.g., ethanol) can be used.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 30 minutes to 48 hours depending on the nucleophilicity of the amine.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. If the solvent is water-miscible, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Reaction with O-Nucleophiles (e.g., Sodium Phenoxide)

This protocol provides a general method for the substitution with alkoxides or phenoxides.

Materials:

-

This compound

-

Phenol (or alcohol of choice)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Water

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in the anhydrous solvent.

-

Slowly add a solution of the phenol or alcohol (1.1 eq) in the same solvent to the sodium hydride suspension. Stir until the evolution of hydrogen gas ceases.

-

Add a solution of this compound (1.0 eq) in the anhydrous solvent to the freshly prepared nucleophile solution.

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

After the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired product.

Protocol 3: Reaction with S-Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol outlines a general procedure for the reaction with thiols.

Materials:

-

This compound

-

Thiophenol (or thiol of choice)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Water

-

Ethyl acetate

Procedure:

-

Prepare the sodium thiophenoxide in situ by reacting thiophenol (1.1 eq) with sodium hydride (1.1 eq) in an anhydrous solvent under an inert atmosphere, as described in Protocol 2.

-

Add a solution of this compound (1.0 eq) to the thiophenoxide solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, work up the reaction as described in Protocol 2.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and expected products for the nucleophilic aromatic substitution on "Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate," which are anticipated to be similar for the methyl ester.

| Nucleophile (eq) | Base (eq) | Solvent | Temperature | Time | Product | Yield (%) |

| Methylamine (3.3) | - | Dichloromethane | 0 °C to RT | 30 min | Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate | ~98% (crude) |

| 2-Benzyl-N-methylaniline (1.0) | N,N-Diisopropylethylamine (3.1) | 1,2-Dimethoxyethane | Reflux | 24 h | Ethyl 4-(N-(2-benzylphenyl)-N-methylamino)-2-(methylthio)pyrimidine-5-carboxylate | Not specified |

| 7-Methoxy-1-aminoindane HCl (1.0) | Triethylamine (3.0) | Tetrahydrofuran | 0 °C to RT | 48 h | Ethyl 4-((7-methoxy-2,3-dihydro-1H-inden-1-yl)amino)-2-(methylthio)pyrimidine-5-carboxylate | Not specified |

| Sodium Phenoxide (excess) | - | Ethanol | Reflux | - | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | - |

| Sodium Thiophenoxide (excess) | - | Ethanol | Reflux | - | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | - |

Yields and reaction times are indicative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow Visualization

Caption: A typical workflow for SNAr reactions.

References

Application Notes and Protocols: "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" in Fungicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a key intermediate in the synthesis of novel fungicides. This document details the synthetic pathways, experimental protocols, and biological activities of the resulting compounds, offering valuable insights for researchers in agrochemical and pharmaceutical development.

Introduction

This compound is a versatile heterocyclic building block in the development of new fungicides.[1] The pyrimidine scaffold is a well-established pharmacophore in numerous commercial fungicides, and the specific functionalities of this molecule offer multiple avenues for chemical modification to generate diverse compound libraries with potential antifungal properties. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and carboxylate groups, makes the 4-position susceptible to nucleophilic aromatic substitution, a key reaction in the derivatization of this intermediate.

Synthetic Applications

The primary application of this compound in fungicide synthesis involves the nucleophilic substitution of the chlorine atom at the C4 position with various nucleophiles, most commonly amines. This reaction leads to the formation of 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives, which can be further modified or directly screened for antifungal activity.

A representative synthetic scheme involves the reaction of this compound with a substituted aniline in the presence of a base. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The resulting N-aryl-4-aminopyrimidine derivatives are a class of compounds that have shown promise as antifungal agents.

Experimental Protocols

General Protocol for the Synthesis of Methyl 4-(arylamino)-2-(methylthio)pyrimidine-5-carboxylates

This protocol is a representative procedure for the nucleophilic aromatic substitution reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 4-(arylamino)-2-(methylthio)pyrimidine-5-carboxylate derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Antifungal Activity Evaluation

The synthesized pyrimidine derivatives can be evaluated for their in vitro antifungal activity against a panel of pathogenic fungi using standard methods such as the poisoned food technique or broth microdilution method.

General Protocol for In Vitro Antifungal Assay (Poisoned Food Technique)

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Incorporate appropriate aliquots of the stock solutions into a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Place a mycelial plug (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus in the center of each PDA plate.

-

Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

-

Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control (PDA with solvent only).

Data Presentation

While specific data for fungicides directly synthesized from this compound is not extensively available in the public domain, the following tables present data for structurally related pyrimidine derivatives, which can serve as a benchmark for newly synthesized compounds.

Table 1: Synthesis and Yield of Representative Pyrimidine Derivatives

| Compound ID | Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) |

| 5b | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 2-Aminophenol | DMF | 80 °C, 8-10 h | 49 |

| 5h | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 3-Aminophenol | DMF | 80 °C, 8-10 h | 62 |

| 5o | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 3-Amino-4-bromophenol | DMF | 80 °C, 8-10 h | 52 |

| 5q | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 3-Amino-4,5-dimethoxyphenol | DMF | 80 °C, 8-10 h | 78 |